molecular formula C17H11N3O2 B1362082 N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide CAS No. 154411-16-2

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Cat. No. B1362082
CAS RN: 154411-16-2
M. Wt: 289.29 g/mol
InChI Key: LVLHJOFADPSZQM-UHFFFAOYSA-N
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Description

“N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide” is a chemical compound with the molecular formula C17H11N3O2 . It has an average mass of 289.288 Da and a monoisotopic mass of 289.085114 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinolizin ring system with a cyano group at the 1-position and a benzamide group at the 3-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 226 - 228°C . It has a molecular weight of 289.29 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Aliphatic Amines : N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide derivatives, specifically 1-cyano-4-oxo-4H-quinolizine-3-diazonium tetrafluoroborate, exhibit interesting reactions with aliphatic amines. This includes forming N-alkyl-N'-heteroaryltriazenes and unexpected rearrangements into picolinic acid N-alkylcarboxamides (Rečnik, Svete, & Stanovnik, 2004).

Medical and Biological Research

  • Anti-breast Cancer Activity : Certain derivatives of this compound, particularly 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, have demonstrated notable anti-breast cancer activity. These compounds, including some specific quinoline acrylamides, have shown higher cytotoxic activity against the breast cancer cell line MCF7 compared to doxorubicin, a reference drug (Ghorab & Alsaid, 2015).

Analytical Chemistry and Materials Science

  • Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been utilized in colorimetric sensing of fluoride anions. One such compound exhibited a significant color transition in response to fluoride anions, indicating its potential as a sensor for fluoride detection in solutions (Younes et al., 2020).

Organic Chemistry and Catalysis

  • Copper(II)-Catalyzed Sulfonylation : this compound derivatives have been used in copper(II)-catalyzed remote sulfonylation of aminoquinolines. This method leads to the efficient production of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, providing a more environmentally friendly approach compared to traditional methods (Xia et al., 2016).

Mechanism of Action

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, also known as N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzenecarboxamide, is a compound with a molecular weight of 289.29 . Its mechanism of action involves several aspects, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

The compound’s structure, which includes a cyano group and a quinolizinone ring, may suggest potential interactions with biological targets through mechanisms such as hydrogen bonding or π-π interactions .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving aromatic heterocycles, amides, amines, and nitriles .

Pharmacokinetics

The compound’s physical properties, such as its solid form and melting point of 226 - 228°c , may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, may also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with proteins, altering their conformations and functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of specific genes, thereby impacting cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular functions. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activities. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For instance, this compound may accumulate in specific cellular compartments, affecting localized biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, influencing mitochondrial functions and energy production. Its subcellular distribution can impact various cellular processes, including signaling, metabolism, and gene expression .

properties

IUPAC Name

N-(1-cyano-4-oxoquinolizin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHJOFADPSZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377200
Record name N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154411-16-2
Record name N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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